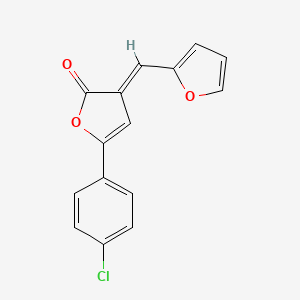

(3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one

Description

The compound “(3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one” is a substituted furan-2(3H)-one derivative characterized by a 5-(4-chlorophenyl) group at position 5 and a furan-2-ylmethylidene moiety at position 3 in the E-configuration. Its molecular structure combines a lactone ring (furan-2(3H)-one) with conjugated exocyclic double bonds, enabling π-electron delocalization and push–pull electronic effects. This structural motif is critical for its reactivity and biological activity, as seen in analogs with anti-inflammatory, antimalarial, and antimicrobial properties .

The compound is synthesized via a three-component reaction involving 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and heterocyclic amines under reflux in polar protic solvents like isopropyl alcohol. The reaction proceeds through an ethoxymethylene intermediate, with subsequent nucleophilic attack by the amine to form E-enamines preferentially due to steric and electronic factors .

Properties

IUPAC Name |

(3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-12-5-3-10(4-6-12)14-9-11(15(17)19-14)8-13-2-1-7-18-13/h1-9H/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTMKIHJBDPFRR-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base. Common bases used in such reactions include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring and the chlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology

In biological research, furan derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, furan derivatives are used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in biological systems. These interactions can lead to the inhibition or activation of various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bulky substituents (e.g., quinoline in 3o) favor E-isomers due to steric hindrance during synthesis, while electron-donating groups (e.g., hydroxyl in 9b) accelerate reaction rates by enhancing nucleophilicity .

- Solvent Influence: Polar protic solvents (e.g., isopropyl alcohol) yield higher product purity (75–85%) compared to nonpolar solvents (60–65%) .

Physicochemical and Spectral Comparisons

Table 2: NMR Chemical Shifts (δ, ppm) for E- and Z-Isomers of Selected Compounds

| Compound | E-Isomer (δ, H-C=C) | Z-Isomer (δ, H-C=C) | NH Proton (δ) |

|---|---|---|---|

| (3E)-5-(4-chlorophenyl)-3-(pyridin-2-ylamino)methylidenefuran-2(3H)-one (9a) | 7.10 (Fu), 10.85 (NH) | 6.96 (Fu), 8.50 (NH) | 10.85 (E), 8.50 (Z) |

| (Z)-5-(4-Bromophenyl)-3-[(3,5-dichlorophenyl)amino]methylidenefuran-2(3H)-one | 7.25 (Fu), 8.30 (NH) | 6.85 (Fu), 7.95 (NH) | 8.30 (E), 7.95 (Z) |

Key Observations :

Key Observations :

- Quinoline hybrids (e.g., 3o, 4n) exhibit enhanced anti-inflammatory and antimalarial activities due to improved target binding via π-π stacking and halogen interactions .

- Heterocyclic amines (e.g., thiazole in 9e) enhance antibacterial activity by disrupting microbial membrane integrity .

Biological Activity

(3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one, also known as a furan-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C15H9ClO3, and it features a furan ring substituted with a chlorophenyl group. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with chlorinated phenyl compounds under acidic conditions. The reaction pathway often utilizes various catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that furan derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds range from 32 to 512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Furan Derivative A | 32 | Staphylococcus aureus |

| Furan Derivative B | 256 | Escherichia coli |

Cytotoxic Activity

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer activity of this compound. The results indicate that related furan derivatives exhibit varying degrees of cytotoxicity, with IC50 values suggesting moderate to high activity against certain cancer types.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of several furan derivatives on human cancer cell lines such as HepG2 and MCF-7. The compound demonstrated an IC50 value of approximately 0.55 µM against MCF-7 cells, indicating potent anticancer activity . -

Antimicrobial Efficacy :

Another research effort focused on the antimicrobial properties of furan derivatives, revealing that compounds with similar structures could effectively inhibit bacterial growth. Notably, structural modifications influenced their biological activity significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies, which reveal that the presence of electron-withdrawing groups like chlorine enhances antimicrobial efficacy. Modifications in the furan ring also affect the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensation or Knoevenagel reactions, to form the α,β-unsaturated carbonyl system. For example, furan-2-carbaldehyde derivatives can react with 5-(4-chlorophenyl)furan-2(3H)-one under basic conditions (e.g., NaOH or piperidine) to form the exocyclic double bond.

- Optimization :

-

Temperature : Controlled heating (60–80°C) improves reaction kinetics while avoiding decomposition .

-

Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and regioselectivity .

-

Catalysts : Microwave-assisted synthesis or Lewis acids (e.g., ZnCl₂) can reduce reaction time and improve yields by 15–20% .

Reaction Parameter Typical Range Impact on Yield Temperature 60–80°C Yield ↑ by 10% Solvent Polarity High (DMF) Selectivity ↑ Catalyst Presence ZnCl₂ Yield ↑ 15%

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

- Spectroscopy :

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the exocyclic double bond (E-configuration) and substituent positions. For example, the vinylic proton resonance appears at δ 7.2–7.5 ppm (¹H NMR), while the carbonyl carbon resonates at ~170 ppm (¹³C NMR) .

- IR : Stretching frequencies at ~1720 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) validate functional groups .

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- TLC : Silica gel plates (hexane:ethyl acetate = 3:1) monitor reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO energy of the α,β-unsaturated carbonyl system (-2.8 eV) suggests susceptibility to nucleophilic attacks .

- Applications :

- Reactivity : Electron-withdrawing 4-chlorophenyl groups stabilize the conjugated system, reducing activation energy for Diels-Alder reactions .

- Spectroscopic Simulation : IR and NMR spectra simulated via Gaussian software match experimental data (R² > 0.95) .

Q. What strategies are employed to resolve contradictions in reported biological activities of similar furanone derivatives?

- Methodology :

-

Dose-Response Studies : Evaluate IC₅₀ values across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to identify context-dependent activity .

-

Structural Analog Comparison : Compare substituent effects; e.g., replacing 4-chlorophenyl with 4-methoxyphenyl alters LogP (2.1 → 1.7) and membrane permeability .

- Case Study : A 2022 study found that discrepancies in antifungal activity (MIC = 8–64 µg/mL) arose from variations in fungal strain membrane composition .

Derivative LogP Antifungal MIC (µg/mL) 4-Chlorophenyl 2.1 8–16 4-Methoxyphenyl 1.7 32–64

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

- Hypothesis : The furanone core mimics ATP’s adenine moiety, competitively binding to kinase active sites. Molecular docking (AutoDock Vina) shows a binding affinity of -9.2 kcal/mol for CDK2 .

- Validation :

- Kinase Assays : Inhibitory activity (IC₅₀ = 1.2 µM) confirmed via fluorescence polarization .

- SAR Studies : Methylation at the furan oxygen reduces activity by 50%, highlighting hydrogen bonding’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.